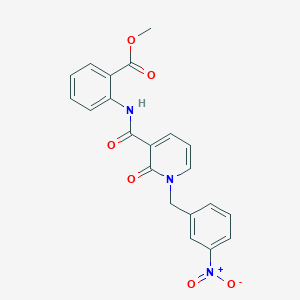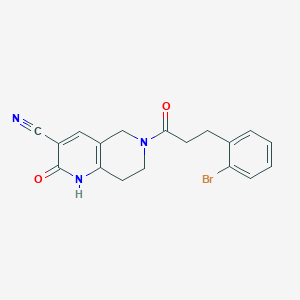
6-(3-(2-Bromophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a bromophenyl group, a propanoyl group, and a hexahydro-1,6-naphthyridine group. Bromophenyl groups are aromatic compounds that contain a bromine atom, and propanoyl groups are acyl groups derived from propanoic acid . Hexahydro-1,6-naphthyridine is a type of naphthyridine, a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromophenyl and propanoyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The bromophenyl group in the compound could potentially undergo electrophilic aromatic substitution reactions. The propanoyl group could undergo reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Bromophenyl groups are typically dense and have high boiling points . Propanoyl groups are polar and can participate in hydrogen bonding .科学的研究の応用
Synthesis and Characterization
Research into the synthesis and characterization of compounds structurally related to 6-(3-(2-Bromophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile has been a topic of interest. The work by Percec, Chu, and Kawasumi (1994) describes the synthesis of thermotropic dendrimers, which are compounds with potential applications in materials science, indicating a methodology that might be adaptable for related complex molecules like the one (Percec, Chu, & Kawasumi, 1994).
Antibacterial Activity
Studies have also explored the antibacterial properties of heterocyclic compounds derived from similar chemical backbones. Khan (2017) reported on the green synthesis of a compound with antibacterial activity, which highlights the potential of such molecules for applications in combating microbial infections (Khan, 2017).
Antimicrobial Activities
The investigation into the antimicrobial activities of novel naphtho[2,1-b]pyran, pyrano[2,3-d]pyrimidine, and pyrano[3,2-e][1,2,4]triazolo[2,3-c]-pyrimidine derivatives by Bedair et al. (2001) could provide insights into the potential antimicrobial applications of this compound, as these structures share some functional similarities (Bedair et al., 2001).
Corrosion Inhibition
Research on the corrosion inhibition effects of green naphthyridine derivatives on mild steel in hydrochloric acid by Singh et al. (2016) indicates that similar naphthyridine derivatives could have applications in protecting metals against corrosion, suggesting a potential industrial application for the chemical (Singh et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
6-[3-(2-bromophenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-15-4-2-1-3-12(15)5-6-17(23)22-8-7-16-14(11-22)9-13(10-20)18(24)21-16/h1-4,9H,5-8,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVARIOIDKTPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-4-fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2863489.png)


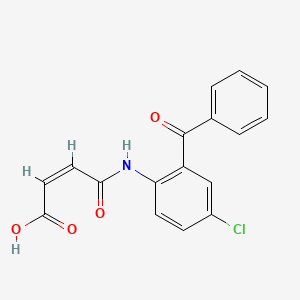
![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2863497.png)
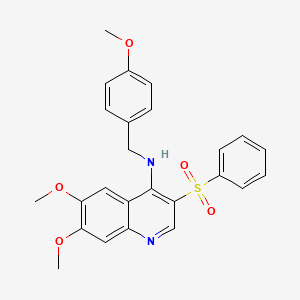
![2-[7-[(2,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2863500.png)
![3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile](/img/structure/B2863503.png)
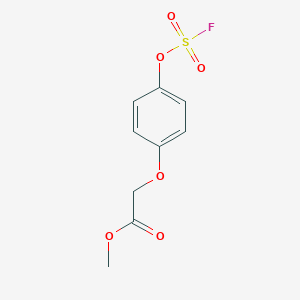

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile](/img/structure/B2863507.png)
![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2863508.png)
![4-[2-[[5-[4-(Difluoromethylsulfanyl)phenyl]furan-2-yl]methylideneamino]ethyl]benzenesulfonamide](/img/structure/B2863509.png)
